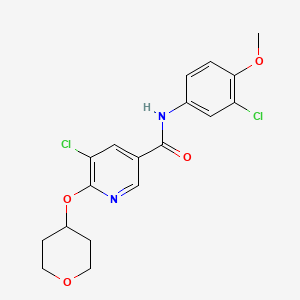

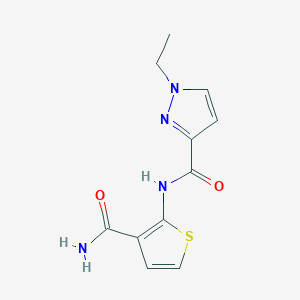

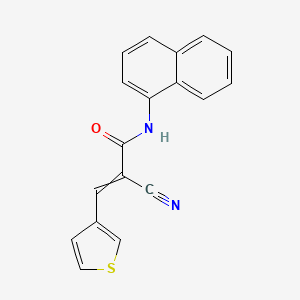

![molecular formula C8H4BrLiN2O2 B2894855 Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2490375-72-7](/img/structure/B2894855.png)

Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 2193059-40-2 . It has a molecular weight of 246.98 . It is a solid substance .

Synthesis Analysis

The synthesis of related compounds such as 6-bromoimidazo[1,2-a]pyridine involves several steps . For instance, 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate was synthesized in 5 steps from 6-bromoimidazo[1,2-a] pyridine using [2- 14 C] cyanoacetamide as the source of the radiolabel .Molecular Structure Analysis

The molecular structure of “Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate” can be represented by the InChI Code: 1S/C8H5BrN2O2.Li/c9-7-6 (8 (12)13)10-5-3-1-2-4-11 (5)7;/h1-4H, (H,12,13);/q;+1/p-1 . The SMILES representation is BrC1=CN2C=CN=C2C=C1 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

“Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate” is a solid substance . It is slightly soluble in water . The compound is stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Dehydrogenation and Aromatization

Research by Lomov et al. (2014) reveals a novel approach to aromatize 4-aryl(hetaryl)tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acids and their lithium salts through dehydrogenation and decarboxylation using dimethyl sulfoxide. This process facilitates the formation of difficultly accessible imidazo[4,5-c]pyridine derivatives, which could be of significant interest for the synthesis of complex heterocyclic compounds (Lomov et al., 2014).

Ionic Liquid Promoted Synthesis

Shaabani et al. (2006) demonstrated the synthesis of 3-aminoimidazo[1,2-a]pyridines using ionic liquid 1-butyl-3-methylimidazolium bromide, which simplifies the reaction workup and allows for the easy separation and reuse of the ionic liquid. This methodology highlights the green chemistry aspect of synthesizing imidazo[1,2-a]pyridine derivatives, which could be beneficial in developing environmentally friendly synthetic routes (Shaabani et al., 2006).

Electrophilic Substitution Reactions

A study by Pugh et al. (2006) on 'pincer' dicarbene complexes of transition metals and uranium using 2,6-bis(imidazolylidene)pyridine demonstrates the utility of electrophilic substitution reactions in creating complexes with potential applications in catalysis and material science. These complexes were synthesized through substitution and reaction processes, offering insights into the versatile chemistry of imidazo[1,2-a]pyridine derivatives (Pugh et al., 2006).

Synthesis of Polyfunctionalized Heterocycles

Teulade et al. (2002) achieved the synthesis of new heterocycles containing sulfur and nitrogen with an azaindolizine moiety from imidazo[1,2-a]pyridine derivatives. This work represents an advancement in the synthesis of polyfunctionalized heterocycles, which could find applications in pharmaceuticals and materials science (Teulade et al., 2002).

Palladium-Catalyzed Alkenylation

Koubachi et al. (2008) reported on the direct palladium-catalyzed C-H alkenylation of imidazo[1,2-a]pyridines with bromoalkenes, leading to the synthesis of 3-alkenylimidazo[1,2-a]pyridines. This method expands the toolkit for functionalizing imidazo[1,2-a]pyridine derivatives, potentially useful in the development of new organic electronic materials and pharmaceuticals (Koubachi et al., 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds of the imidazo[1,2-a]pyridine class have been recognized as important cns agents, acting as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .

Mode of Action

It’s known that imidazo[1,2-a]pyridines exhibit significant activity due to their interaction with their targets . The hydrazone functionality in these compounds, which possesses hydrogen bond donor and acceptor groups, is found to enhance the antiepileptic property of resulting molecules, by being involved in hydrogen bonding interactions with receptor sites .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridines can affect neuronal hyperexcitability and hypersynchronous neuronal firing, which are characteristic features of epilepsy .

Pharmacokinetics

The compound is slightly soluble in water , which could influence its bioavailability.

Result of Action

Compounds of the imidazo[1,2-a]pyridine class have been reported to display remarkable anticonvulsant properties .

Eigenschaften

IUPAC Name |

lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2.Li/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSGACAJUFYJML-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC2=NC(=CN2C=C1Br)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrLiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

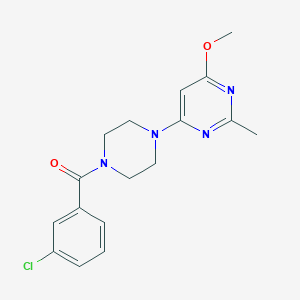

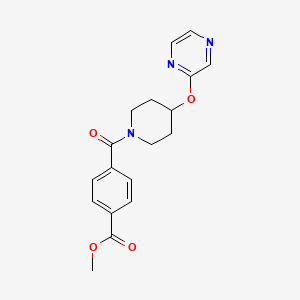

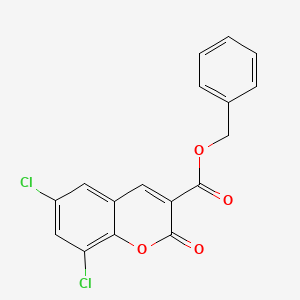

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2894788.png)

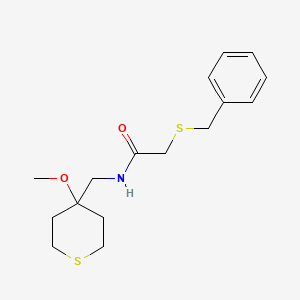

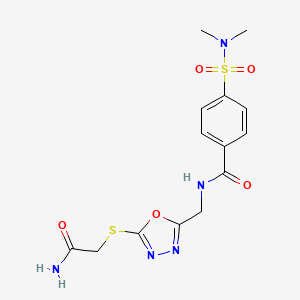

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2894791.png)

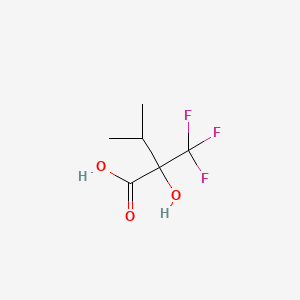

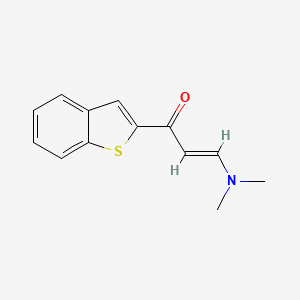

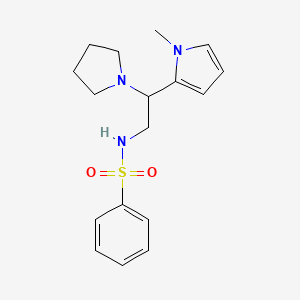

![8-((4-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2894793.png)